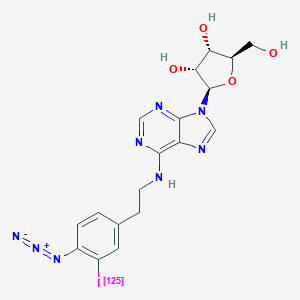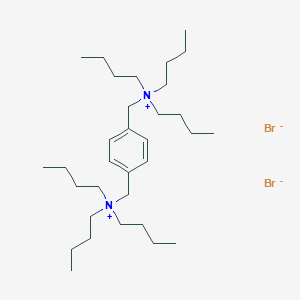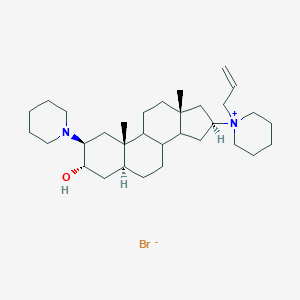
N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine, also known as Azi-Ado, is a modified form of adenosine that has been used in scientific research to study various biological processes. The modification of adenosine with the azido and iodophenyl groups allows for specific labeling and tracking of adenosine in cells and tissues.
Wirkmechanismus
N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine acts as an adenosine analog, binding to adenosine receptors and activating downstream signaling pathways. The modification of adenosine with the azido and iodophenyl groups allows for specific labeling and tracking of adenosine in cells and tissues.
Biochemische Und Physiologische Effekte
N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine has been shown to have similar biochemical and physiological effects as adenosine, including vasodilation, anti-inflammatory effects, and modulation of immune responses. It has also been used to study the metabolism and transport of nucleotides in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine in scientific research allows for specific labeling and tracking of adenosine in cells and tissues, providing valuable insights into adenosine signaling and metabolism. However, the synthesis of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine is complex and requires specialized equipment and expertise in organic chemistry. Additionally, the modification of adenosine may alter its biological activity and affect the interpretation of experimental results.
Zukünftige Richtungen
Future research using N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine could focus on the development of new methods for labeling and tracking adenosine in cells and tissues, as well as the investigation of novel adenosine receptors and signaling pathways. Additionally, the use of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine in combination with other imaging techniques, such as fluorescence microscopy, could provide further insights into adenosine signaling and metabolism.
Synthesemethoden
The synthesis of N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine involves several steps, including the protection of adenosine, the introduction of the azido and iodophenyl groups, and the deprotection of the final product. The process requires specialized equipment and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine has been used in various scientific studies to investigate adenosine signaling, nucleotide metabolism, and protein interactions. It has been utilized in both in vitro and in vivo experiments, including cell culture studies and animal models.
Eigenschaften
CAS-Nummer |
105811-49-2 |
|---|---|
Produktname |
N(6)-2-(4-Azido-3-iodophenyl)ethyladenosine |
Molekularformel |
C18H19IN8O4 |
Molekulargewicht |
536.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-[6-[2-(4-azido-3-(125I)iodanylphenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H19IN8O4/c19-10-5-9(1-2-11(10)25-26-20)3-4-21-16-13-17(23-7-22-16)27(8-24-13)18-15(30)14(29)12(6-28)31-18/h1-2,5,7-8,12,14-15,18,28-30H,3-4,6H2,(H,21,22,23)/t12-,14-,15-,18-/m1/s1/i19-2 |
InChI-Schlüssel |
JCAFOLRGWKNCGC-DVPMXGFESA-N |
Isomerische SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[125I])N=[N+]=[N-] |
SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC(=C(C=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)I)N=[N+]=[N-] |
Synonyme |
AZPNEA N(6)-2-(4-azido-3-iodophenyl)ethyladenosine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(ethylthio)-](/img/structure/B8709.png)



![2-[[5-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B8721.png)


